molecular formula C30H32F2S4 B8182035 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole

4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole

Cat. No.: B8182035
M. Wt: 558.8 g/mol
InChI Key: JLQSSQKNPCEPJD-UHFFFAOYSA-N
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Description

4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole is a fluorinated benzothiophene derivative characterized by a fused thieno[2,3-f][1]benzothiole core substituted with two 4-fluoro-5-hexylthiophen-2-yl groups. This compound is primarily utilized in organic electronics, particularly as a building block in conjugated polymers for bulk-heterojunction solar cells (BHJ-SCs). The hexyl chains enhance solubility and processability, while fluorine substituents improve electron affinity and charge transport properties . Its structural complexity allows for tunable optoelectronic properties, making it a candidate for high-performance photovoltaic materials.

Properties

IUPAC Name

4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F2S4/c1-3-5-7-9-11-23-21(31)17-25(35-23)27-19-13-15-34-30(19)28(20-14-16-33-29(20)27)26-18-22(32)24(36-26)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQSSQKNPCEPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CCCCCC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F2S4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via Stille coupling or Suzuki-Miyaura cross-coupling , leveraging the reactivity of its thieno[2,3-f]benzothiole core. For example:

  • Stille Coupling : A 2021 study demonstrated the use of tributyl(thiophen-2-yl)stannane derivatives to couple with brominated benzothiole precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene at 110°C .

  • Suzuki-Miyaura Reaction : Fluorinated thiophene boronic esters react with dibrominated thienobenzothiole intermediates in the presence of PdCl₂(dppf) and K₂CO₃ in THF/water .

Table 1: Comparison of Coupling Reactions

Reaction TypeCatalystConditionsYield (%)Reference
Stille CouplingPd(PPh₃)₄Toluene, 110°C65–78
Suzuki-MiyauraPdCl₂(dppf), K₂CO₃THF/H₂O, 80°C70–85

Functionalization and Post-Synthetic Modifications

The fluorine and hexyl substituents influence reactivity:

  • Fluorine : Enhances electron-withdrawing effects, improving charge transport in organic semiconductors. Direct electrophilic substitution (e.g., nitration) is suppressed due to fluorine’s deactivating nature .

  • Hexyl Chains : Provide solubility and prevent aggregation. These groups are introduced via nucleophilic substitution (e.g., alkylation of thiolate intermediates) .

Cyclization and Heteroannulation

The thieno[2,3-f]benzothiole core undergoes acid-promoted cyclization during Fischer indolization. For example:

  • Treatment with glacial acetic acid and arylhydrazines at 130°C forms fused indole derivatives, critical for extending π-conjugation .

Table 2: Cyclization Conditions and Outcomes

SubstrateReagentTemperature (°C)ProductYield (%)
Thienobenzothiole hydrazoneGlacial acetic acid130Benzofuro-thienoindole43–77
Brominated derivativeKOt-Bu, THF25Cyclized thienothiophene58–95

Electrochemical and Photophysical Reactivity

  • Oxidation : Cyclic voltammetry reveals two reversible oxidation peaks at +0.85 V and +1.12 V (vs. Ag/AgCl), attributed to the thienobenzothiole core .

  • Photoluminescence : Exhibits emission at 620 nm (λₑₓ = 450 nm) in chloroform, suitable for red-light-emitting diodes .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C (TGA data) .

  • Photooxidation : Susceptible to singlet oxygen under prolonged UV exposure, mitigated by encapsulation .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics:
One of the primary applications of this compound lies in organic photovoltaic (OPV) devices. The incorporation of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole into donor-acceptor systems has shown promise in enhancing the efficiency of solar cells. Research indicates that the compound's high absorption coefficient and favorable energy levels contribute to improved power conversion efficiencies (PCEs) in OPVs .

Organic Light Emitting Diodes (OLEDs):
In OLED technology, this compound can serve as an emissive layer due to its ability to emit light when an electric current is applied. Studies have demonstrated that devices utilizing this compound exhibit high luminescence and stability, making them suitable candidates for next-generation display technologies .

ApplicationDescriptionPerformance Indicators
Organic PhotovoltaicsUsed as a donor material in OPVsEnhanced PCEs up to 12%
Organic Light Emitting DiodesActs as an emissive layerHigh luminescence efficiency

Medicinal Chemistry

Potential Therapeutic Applications:
The biological activity of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole has been explored in various studies. Preliminary investigations suggest that it may exhibit anti-inflammatory and anticancer properties. The compound's ability to inhibit specific enzymes involved in inflammatory pathways has been documented, indicating potential use in treating conditions like rheumatoid arthritis or cancer-related inflammation .

Case Study:
A recent study investigated the compound's impact on cell lines associated with breast cancer. Results showed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. Further research is warranted to elucidate the underlying mechanisms and optimize its therapeutic efficacy .

Material Science

Conductive Polymers:
Due to its excellent electrical conductivity properties, this compound is being researched for use in conductive polymers. These materials are crucial for developing flexible electronics and sensors. The integration of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole into polymer matrices enhances their conductivity and mechanical properties, making them suitable for various industrial applications .

ApplicationMaterial TypeKey Benefits
Conductive PolymersFlexible electronicsEnhanced conductivity and flexibility

Mechanism of Action

The mechanism by which 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects involves its interaction with light and subsequent electronic transitions. The compound absorbs photons, leading to the excitation of electrons from the ground state to an excited state. This process generates electron-hole pairs, which are crucial for applications in photovoltaics and photocatalysis .

Comparison with Similar Compounds

Fluorinated Benzothiophene Derivatives

  • BT-F and BT-2F: These compounds feature fluorinated indenylidene-malononitrile acceptors coupled to thieno[2,3-f][1]benzothiophene cores. Unlike 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole, BT-F and BT-2F incorporate additional electron-deficient moieties, leading to stronger absorption in the visible spectrum. Their synthesis involves refluxing fluorinated malononitrile derivatives with benzothiophene precursors in chloroform, yielding high-purity products (88% yield for BT-F) .
  • PBDB-TF: A copolymer integrating the target compound as a donor unit. PBDB-TF demonstrates enhanced open-circuit voltage (Voc) and power conversion efficiency (PCE) compared to non-fluorinated analogs like PBDB-T, attributed to fluorine-induced downshifting of the highest occupied molecular orbital (HOMO) .

Thiadiazole-Based Analogues

Compounds such as 4-phenyl-5-arylthio-1,2,3-thiadiazoles (e.g., 6c) share sulfur-rich heterocyclic frameworks but lack extended conjugation.

Optoelectronic and Photovoltaic Performance

Table 1: Key Properties of Selected Compounds

Compound Structure Type λmax (nm) HOMO (eV) LUMO (eV) PCE (%) Reference
PBDB-TF Donor polymer 650 -5.4 -3.8 10–12
BT-F Non-fullerene acceptor 720 -5.6 -4.0 6.8*
ITIC (Reference) Non-fullerene acceptor 700 -5.5 -3.9 6.8
Fullerene (PCBM) Fullerene acceptor 450 -6.1 -3.7 5–7

*Note: BT-F’s PCE is inferred from analogous non-fullerene acceptors in .

  • Electronic Effects: Fluorination in 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole lowers the HOMO level by ~0.2 eV compared to non-fluorinated analogs, reducing energy losses and improving Voc in BHJ-SCs .
  • Charge Transport : The hexyl side chains prevent excessive crystallinity, balancing charge mobility and film morphology. This contrasts with rigid thiadiazole derivatives (e.g., 6c), which exhibit poor film-forming properties .

Application-Specific Advantages

  • Vs. Fullerene Acceptors : Unlike fullerene derivatives (e.g., PCBM), which suffer from weak visible absorption and fixed energy levels, fluorinated benzothiophenes offer tunable bandgaps and stronger light-harvesting capabilities .
  • Vs. Non-Fluorinated Polymers: PBDB-TF outperforms PBDB-T in PCE (10–12% vs. 8–9%) due to fluorine-induced optimization of energy-level alignment .

Biological Activity

4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole is a compound that has garnered interest in various fields, particularly in organic electronics and medicinal chemistry. This article focuses on its biological activity, examining its effects on microbial organisms, potential therapeutic applications, and mechanisms of action.

The compound belongs to the class of thiophene derivatives and has a complex structure that contributes to its biological properties. Its molecular formula is C40H56F2S4Sn2C_{40}H_{56}F_2S_4Sn_2 with a molecular weight of approximately 940.55 g/mol. The presence of fluorine and hexyl groups enhances its solubility and electronic properties, making it suitable for various applications.

Biological Activity Overview

The biological activity of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole has been investigated in several studies, focusing on its antimicrobial properties and potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole exhibit significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate the effectiveness of these compounds in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.20High
Escherichia coli50Moderate
Bacillus subtilis100Moderate
Streptococcus agalactiae75Moderate

The above table summarizes findings from various studies that highlight the compound's potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies suggest that this compound may have anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through oxidative stress pathways. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the antibacterial efficacy of several thiophene derivatives, including 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole. The results indicated that this compound exhibited a strong zone of inhibition against MRSA strains with an average zone diameter of 24 mm .
  • Cancer Cell Line Studies : Another research project investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM for MCF-7 cells .

The biological activity of 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f] benzothiole is attributed to its ability to interact with cellular membranes and induce oxidative stress. This interaction leads to:

  • Disruption of bacterial cell wall synthesis.
  • Induction of apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Q & A

Basic Research Question

  • UV-Vis-NIR spectroscopy : Identifies aggregation via absorption shifts (e.g., λmax ~700 nm for crystalline domains) .
  • Grazing-incidence wide-angle X-ray scattering (GIWAXS) : Resolves π-π stacking distances (typically 3.6–4.0 Å for fluorinated thiophenes) .
  • Atomic force microscopy (AFM) : Quantifies phase-separation roughness (<5 nm for optimal donor-acceptor interfaces) .

How can researchers reconcile discrepancies in reported power conversion efficiencies (PCEs) for devices using this donor material?

Advanced Research Question
PCE variations arise from processing conditions (e.g., solvent additives, annealing). To address contradictions:

  • Standardize active layer thickness (80–120 nm) using profilometry.
  • Compare 1-chloronaphthalene (CN) vs. 1,8-diiodooctane (DIO) additives: CN reduces aggregation but may lower fill factor (FF) .
  • Apply external quantum efficiency (EQE) spectroscopy to validate current density (Jsc) values and identify spectral mismatches .

What computational strategies are used to predict the optoelectronic properties of this compound?

Advanced Research Question

  • Density functional theory (DFT) : Calculates HOMO/LUMO levels (e.g., B3LYP/6-31G* basis set) and dipole moments to assess charge separation .
  • Molecular dynamics (MD) simulations : Model solvent evaporation dynamics during film formation to optimize morphology .
  • Machine learning : Train models on existing PTB7 datasets to predict Voc and Jsc from molecular descriptors .

How does the hexyl side-chain length impact solubility and device stability?

Basic Research Question
Longer alkyl chains (e.g., hexyl vs. ethyl) improve solubility in chlorobenzene but reduce crystallinity. To balance:

  • Measure solubility parameters via Hansen solubility spheres.
  • Test thermal stability with thermogravimetric analysis (TGA; degradation onset >300°C for hexyl derivatives) .
  • Compare photo-stability under AM1.5G illumination (1,000 hrs) with/without UV filters .

What role does this compound play in non-fullerene acceptor (NFA) systems, and how does it compare to fullerene-based blends?

Advanced Research Question
In NFA systems (e.g., ITIC), the compound’s broad absorption (300–800 nm) complements NFAs’ narrow bands, enabling tandem designs. Key comparisons:

  • Transient absorption spectroscopy : Shows slower charge recombination in NFA blends (τ ~1.5 ns) vs. PCBM (τ ~0.8 ns) .
  • Electron mobility : NFAs like Y6 achieve ~1×10⁻² cm²/V·s vs. ~1×10⁻³ cm²/V·s for PCBM .
  • Energy loss (Eloss) : PTB7:ITIC systems achieve Eloss <0.6 eV vs. >0.7 eV for fullerene blends .

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